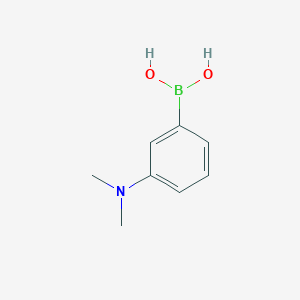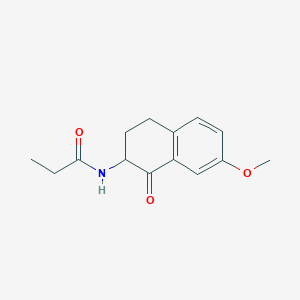
Acide (3-(N,N-diméthylamino)phényl)boronique
Vue d'ensemble
Description
3-(N,N-Dimethylamino)phenylboronic acid, also known as DMAPB, is a boronic acid derivative that is widely used in organic synthesis and research. It is an important reagent in chemical synthesis, and has a variety of applications in the field of scientific research. DMAPB is used as a catalyst in the formation of carbon–carbon bonds, and has been used in the synthesis of a variety of molecules, including pharmaceuticals and natural products. DMAPB is also a useful reagent for the synthesis of polymers, and has been used in the preparation of polymers for medical and industrial applications.
Applications De Recherche Scientifique
Propriétés chimiques
“3-(N,N-diméthylamino)phénylboronique acid” a une masse molaire de 164.9974 g/mol et un point de fusion de 142-144 °C . Sa formule chimique est C₈H₁₂BNO₂ .
Capteur chimique du sucre
Ce composé a été utilisé dans la création d'un nouveau capteur chimique de sucre, connu sous le nom d'acide carboxylique contenant du bore-rhodamine (BRhoC) . Le groupe borinate de BRhoC réagit avec une partie diol du sucre pour former un ester cyclique, ce qui induit une modification des spectres d'absorption et de fluorescence .
Détection du glucose
L'acide carboxylique contenant du bore-rhodamine (BRhoC) a été utilisé pour détecter le D-glucose . Les constantes de liaison (K) ont été déterminées à 2.3 × 10² M⁻¹ pour le D-fructose (Fru) et 3.1 M⁻¹ pour le D-glucose .
Modulateurs de la protéine de survie des motoneurones
Le composé a été utilisé dans la synthèse de modulateurs de la protéine de survie des motoneurones .
Activateurs de la glucokinase
Il a également été utilisé dans la synthèse d'activateurs de la glucokinase
Safety and Hazards
This compound is classified as an irritant and can cause harm to the respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Mécanisme D'action
Target of Action
3-(N,N-Dimethylamino)phenylboronic acid is a reactant involved in the synthesis of different protein effectors . It has been used in the creation of modulators of survival motor neuron proteins, glucokinase activators, and aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors .
Mode of Action
The compound is a weak acid and can participate in acid-base reactions . Its amine group can lose a proton, making it reactive . It can also undergo organic synthesis reactions, such as forming nucleophilic addition products with aldehydes .
Biochemical Pathways
It has been used in the synthesis of modulators of survival motor neuron proteins, glucokinase activators, and aryl ethers for use as bacillus anthracis enoyl-acp reductase inhibitors . These suggest that it may have an impact on the pathways related to motor neuron survival, glucose metabolism, and bacterial fatty acid synthesis.
Pharmacokinetics
Its solubility in water and organic solvents like ether, ethanol, and dimethylformamide suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-(N,N-Dimethylamino)phenylboronic acid’s action depend on the specific context of its use. In the synthesis of protein effectors, it can contribute to the modulation of survival motor neuron proteins, activation of glucokinase, and inhibition of Bacillus anthracis enoyl-ACP reductase .
Action Environment
The action, efficacy, and stability of 3-(N,N-Dimethylamino)phenylboronic acid can be influenced by environmental factors. For instance, it is sensitive to heat and may decompose to produce toxic gases at high temperatures . It should be stored in a dry, well-ventilated place, away from sources of ignition . The compound is also sensitive to moisture and may contain varying amounts of anhydride .
Analyse Biochimique
Biochemical Properties
3-(N,N-Dimethylamino)phenylboronic acid is involved in the synthesis of different protein effectors, including modulators of survival motor neuron protein and glucokinase activators . It interacts with these proteins, possibly through the boronic acid moiety, which can form reversible covalent bonds with biomolecules containing cis-diols, such as carbohydrates and glycoproteins .
Cellular Effects
The specific cellular effects of 3-(N,N-Dimethylamino)phenylboronic acid are not well-documented in the literature. Boronic acids are known to influence cell function by interacting with various biomolecules. For instance, they can affect cell signaling pathways and gene expression by modulating the activity of key enzymes and proteins .
Molecular Mechanism
It is known to participate in organic synthesis reactions, such as forming adducts with aldehydes . This suggests that it might exert its effects at the molecular level through similar chemical interactions, potentially involving binding to biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its chemical structure, it might interact with enzymes or cofactors involved in boron metabolism .
Propriétés
IUPAC Name |
[3-(dimethylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQQHZXHCXAJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376286 | |
| Record name | 3-(N,N-Dimethylamino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178752-79-9 | |
| Record name | 3-(N,N-Dimethylamino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylamino)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)


![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)



![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)



![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)
